
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs, such as morpholino groups, isoxazole rings, and carboxamide functionalities. These compounds are synthesized for their potential biological activities, particularly as anti-inflammatory, antibacterial, and antitumor agents .
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of isocyanates with amines or hydrazines, followed by cyclization reactions. For instance, compounds with morpholino and indazole groups are synthesized by condensing isocyanato-substituted benzene derivatives with 4-morpholino-1H-indazol-3-amine, which in turn is prepared from difluorobenzonitrile by amination with morpholine and cyclization with hydrazine hydrate . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The crystal structures of similar compounds are often determined to understand their molecular conformations. For example, the crystal structure of a related compound with a morpholino-indazole core was determined, showing that it belongs to the monoclinic system with specific cell parameters . Such structural analyses are crucial for understanding the relationship between the structure and biological activity of these compounds.
Chemical Reactions Analysis
The papers do not provide detailed chemical reaction mechanisms for the compounds . However, the synthesis processes described involve reactions such as amination, cyclization, and condensation, which are common in the preparation of carboxamide derivatives with potential biological activities .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not directly reported, the properties of structurally related compounds can offer some insights. These compounds often exhibit solid-state properties suitable for crystallography and possess characteristics that may contribute to their biological activities, such as the ability to inhibit the proliferation of cancer cell lines .
Wissenschaftliche Forschungsanwendungen
Novel Heterocyclic Compound Synthesis
Research on compounds with similar structural frameworks has led to the synthesis of novel heterocyclic compounds with significant biological activities. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, and other heterocyclic compounds derived from visnaginone and khellinone, showing analgesic and anti-inflammatory activities by acting as cyclooxygenase inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This suggests that N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide might also serve as a precursor or active moiety in developing new analgesic or anti-inflammatory agents.
Radioligand Development for Medical Imaging
Tobiishi et al. (2007) synthesized methoxy- and fluorine-substituted analogs of O-1302 for evaluating binding affinity to the CB1 cannabinoid receptor, aimed at developing positron emission tomography (PET) ligands for cerebral cannabinoid CB1 receptors. These analogs exhibited comparable affinities to the CB1 reference antagonist SR141716, indicating potential for biological imaging studies (Tobiishi, Sasada, Nojiri, Yamamoto, Mukai, Ishiwata, & Maeda, 2007). This highlights the possibility of utilizing this compound in the design and synthesis of new radioligands for PET imaging.
Potential in Enzyme Inhibition Studies
Compounds with morpholine groups and specific structural features have been explored for their ability to inhibit enzymes of therapeutic interest. For example, Knecht & Löffler (1998) investigated isoxazol derivatives for their inhibitory effects on dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine de novo synthesis, suggesting a potential avenue for this compound in enzyme inhibition research (Knecht & Löffler, 1998).
Antitumor and Antimicrobial Potential
Compounds incorporating morpholine and isoxazole rings have been associated with antitumor and antimicrobial activities. Lu et al. (2021) synthesized a compound with antiproliferative activity against cancer cell lines, which could imply similar research applications for this compound in studying its effects on tumor cells or bacteria (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Eigenschaften
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-28-19-9-5-8-18(14-19)21(26-10-12-29-13-11-26)16-24-23(27)20-15-22(30-25-20)17-6-3-2-4-7-17/h2-9,14-15,21H,10-13,16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJWTFFMDAUDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

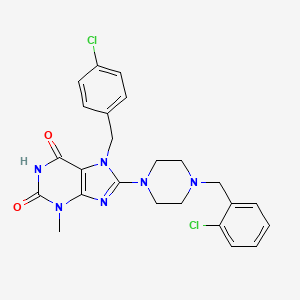
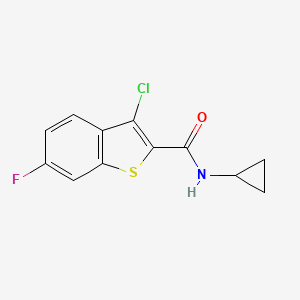
![2-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-5-methoxybenzamide](/img/structure/B2507357.png)
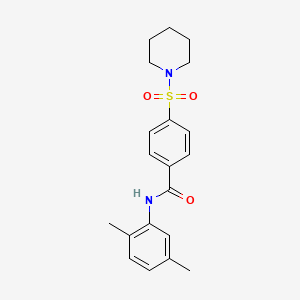
![2-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2507359.png)
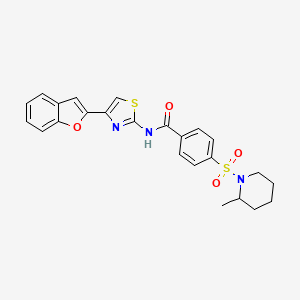
![3-cyclopropyl-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2507361.png)
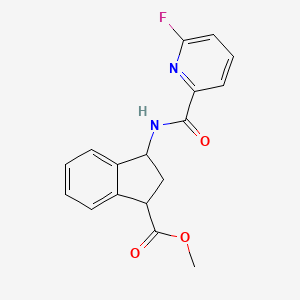
![Methyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate](/img/structure/B2507363.png)


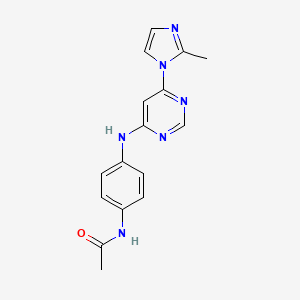
![4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2507374.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2507375.png)